1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile
Description
1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile is a nitrogen-containing heterocyclic compound characterized by a piperidine ring substituted with a cyano group at the 4-position and a 6-amino-3-pyridyl moiety at the 1-position. This structural framework confers unique physicochemical properties, including moderate polarity and hydrogen-bonding capacity, which are critical for its biological interactions. The compound has been explored as a key intermediate or pharmacophore in drug discovery, particularly in kinase and enzyme inhibition studies .
Synthesis and Characterization: The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling reactions. For example, in , a brominated isothiazolopyridine precursor (9) reacts with piperidine-4-carbonitrile to yield 1-(6-bromoisothiazolo[4,3-b]pyridin-3-yl)piperidine-4-carbonitrile (10d), a closely related derivative. Subsequent amination or functional group interconversion can introduce the 6-amino-3-pyridyl group. Key characterization data include:
Properties
IUPAC Name |
1-(6-aminopyridin-3-yl)piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-7-9-3-5-15(6-4-9)10-1-2-11(13)14-8-10/h1-2,8-9H,3-6H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNDLZLVFDQKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the piperidine ring and the subsequent functionalization to introduce the amino and carbonitrile groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to various substituted derivatives.
Scientific Research Applications
Biological Activities
1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile exhibits promising biological activities, particularly in anticancer applications. The following sections outline its specific applications:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of derivatives related to this compound. For instance:
- A study demonstrated that certain derivatives exhibited potent cytotoxicity against various cancer cell lines, including glioblastoma, liver, breast, and lung cancers .
- The compound's ability to enhance the cytotoxic effects when combined with small molecule inhibitors targeting specific pathways further establishes its potential as a lead compound in cancer therapy .
Case Study 1: Glioblastoma Treatment
A notable case study involved the evaluation of a derivative based on this compound against glioblastoma cells. The study found that this compound exhibited significant cytotoxicity, particularly when used in combination with receptor tyrosine kinase inhibitors. The results indicated enhanced efficacy compared to monotherapy approaches .
Case Study 2: Broad Cancer Cell Line Screening
Another comprehensive study screened various derivatives against the National Cancer Institute's 60 human cancer cell line panel. Compounds derived from this compound showed selective activity against breast and renal cancer cell lines, suggesting a favorable therapeutic index for further development .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that contribute to its activity.
Comparison with Similar Compounds
The piperidine-4-carbonitrile scaffold is highly modular, allowing diverse substitutions that influence bioactivity, selectivity, and pharmacokinetics. Below is a comparative analysis of structurally related compounds:
Structural Analogues with Varying Aromatic Substituents
Key Observations :
- Electron-withdrawing groups (e.g., cyano, fluorophenyl) enhance binding to enzymes like ALDH1A1, as seen in .
- Amino groups (e.g., 6-amino-3-pyridyl) improve solubility and kinase affinity, critical for GAK inhibitors .
Analogues with Modified Heterocyclic Cores
Key Observations :
- Bulkier cores (e.g., thienopyridine, naphthyl) reduce metabolic clearance but may compromise oral bioavailability .
- Brominated derivatives (e.g., 10d) serve as versatile intermediates for further functionalization .
Physicochemical and Pharmacokinetic Comparisons
| Property | This compound | 1-(4-Fluorophenyl)piperidine-4-carbonitrile | 1-(2-Chloroethyl)piperidine-4-carbonitrile |
|---|---|---|---|
| Molecular Weight (g/mol) | 265.29 (calculated) | 230.27 | 172.66 |
| LogP (predicted) | 1.8–2.1 | 2.5–3.0 | 1.2–1.5 |
| Hydrogen Bond Acceptors | 5 | 4 | 2 |
| Metabolic Stability (t1/2, human) | Moderate (CYP3A4 substrate) | Low (CYP2D6 substrate) | High (resistant to oxidation) |
Key Observations :
- The cyano group at the 4-position universally enhances metabolic stability across analogues .
- Fluorinated aryl groups increase lipophilicity but may elevate off-target binding risks .
Biological Activity
1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique piperidine and pyridine structures, has been investigated for various pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with a pyridine group and a carbonitrile functional group, which are crucial for its biological activity.
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Binding : The compound may interact with specific receptors in the central nervous system, modulating neurotransmitter activity.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Signal Transduction Modulation : The compound could influence various signaling pathways that are critical in cancer and neurodegenerative diseases.
Anti-Cancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anti-cancer properties. For instance, compounds structurally related to this piperidine derivative have shown cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells.
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Glioblastoma | 15 | Induces apoptosis |
| 5o (related derivative) | Liver Cancer | 10 | Inhibits cell proliferation |
| 5o | Breast Cancer | 12 | Enhances cytotoxicity with inhibitors |
Table 1: Anti-cancer activity of this compound derivatives.
Neuroprotective Effects
In addition to its anti-cancer properties, this compound has been studied for its neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
-
Study on Glioblastoma Cells :
- A study demonstrated that treatment with this compound resulted in significant reduction in cell viability in glioblastoma cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation.
-
Neuroprotection in Animal Models :
- In a rodent model of Parkinson's disease, administration of the compound led to improved motor function and reduced neuronal loss in the substantia nigra region. This suggests potential therapeutic applications in neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile, and how are intermediates purified?
- Methodological Answer : A common approach involves coupling reactions using brominated precursors (e.g., 6-bromo-isothiazolo[4,3-b]pyridine derivatives) with substituted piperidines. For example, Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution can introduce the pyridyl group. Purification typically employs silica gel flash chromatography with solvents like dichloromethane/acetone (95:5), as demonstrated in analogous syntheses . Sodium-mediated reactions in methanol, as seen in pyridine-3-carbonitrile derivatives, may also be adapted for precursor formation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Look for diagnostic signals such as:
- Aromatic protons (δ 8.75–7.18 ppm for pyridyl and substituents).
- Piperidine protons (δ 4.34–1.88 ppm, split into axial/equatorial environments).
- Nitrile carbon at ~120 ppm in ¹³C NMR .
- HRMS : Confirm the molecular ion [M+H]⁺ (e.g., m/z 366.1383 for related analogs) .
- IR : A sharp nitrile (C≡N) stretch near 2200–2250 cm⁻¹ .
Q. How is crystallographic data obtained for structural validation, and what challenges arise during refinement?
- Methodological Answer : Single crystals are grown via slow evaporation (e.g., ethanol/water mixtures) and analyzed using X-ray diffraction. SHELX software (e.g., SHELXL for refinement) is standard, but challenges include handling twinned data or low-resolution datasets. H-atoms are often placed in calculated positions, and thermal parameters (Uiso) are refined with constraints .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for coupling reactions. Tools like ICReDD integrate reaction path searches with experimental data to narrow optimal conditions (e.g., solvent polarity, temperature). For example, ionic liquids ([bmim][BF₄]) in analogous syntheses improve yields by stabilizing intermediates .
Q. What strategies resolve contradictions between spectroscopic data and predicted molecular geometries?
- Methodological Answer :
- Dynamics : Use variable-temperature NMR to probe conformational flexibility (e.g., piperidine ring puckering).
- DFT Simulations : Compare computed chemical shifts (GIAO method) with experimental NMR data. Discrepancies may indicate solvent effects or protonation states .
- X-ray vs. NMR : If crystal packing distorts geometry, compare solid-state (X-ray) and solution (NMR) structures .
Q. How do steric and electronic effects influence the reactivity of the piperidine-4-carbonitrile moiety in catalytic applications?
- Methodological Answer :
- Steric Effects : Bulky substituents on the piperidine ring hinder nucleophilic attacks at the nitrile group.
- Electronic Effects : Electron-withdrawing groups (e.g., pyridyl) enhance nitrile electrophilicity, facilitating cyclization or hydrolysis. Kinetic studies under varying pH and catalysts (e.g., Pd/C) can quantify these effects .
Q. What advanced separation techniques improve purity in large-scale syntheses?
- Methodological Answer :
- Membrane Technologies : Nanofiltration or reverse osmosis remove low-MW impurities while retaining the product .
- Prep-HPLC : Use C18 columns with acetonitrile/water gradients for high-resolution separation of polar intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
